molecular formula C15H18ClN3O B1676526 Metralindole hydrochloride CAS No. 53734-79-5

Metralindole hydrochloride

Cat. No. B1676526
CAS RN: 53734-79-5
M. Wt: 291.77 g/mol
InChI Key: RQQVSZWEVNAKGW-UHFFFAOYSA-N
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Description

Metralindole, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA) which was investigated in Russia as a potential antidepressant . It is structurally and pharmacologically related to pirlindole .


Synthesis Analysis

Metralindole can be synthesized by cyclization of 1-oxo-6-methoxy-9-(beta-dimethylaminoethyl)-1,2,3,4-tetrahydro-beta-carboline (I) by means of refluxing phosphorous oxychloride, followed by a treatment with aqueous ammonia .


Molecular Structure Analysis

The molecular formula of Metralindole hydrochloride is C15H18ClN3O . It has a monoisotopic mass of 291.113831 Da .

Scientific Research Applications

Pharmacological Activity

Metralindole hydrochloride, also known as incazane, inkasan, or 3-Methyl-8-methoxy-3H-1,2,5,6-tetrahydropyrazino(1,2, 3-a,b)-carboline hydrochloride, is primarily recognized for its antidepressant properties. Developed in the 1970s at the All-Russia Research Institute of Pharmaceutical Chemistry and certified in 1978, this substance demonstrates significant activity in terms of antidepressant action. Its pharmacological profile is distinguished by its central and peripheral adrenopositive and central serotonin-positive activities. Metralindole exhibits pronounced antireserpine activity and impacts the bioelectric activity of the brain. It also shows notable effects on anamnestic brain function, influencing memory and learning processes. Additionally, Metralindole possesses peripheral antiserotonin effect but lacks anticholinergic action (Andreeva, Asnina, & Liberman, 2001).

properties

IUPAC Name

12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18;/h3-4,9H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVSZWEVNAKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54188-38-4 (Parent)
Record name Metralindole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90202016
Record name Metralindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metralindole hydrochloride

CAS RN

53734-79-5
Record name 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-methoxy-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53734-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metralindole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metralindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METRALINDOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15TM76Y3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NI Andreeva, VV Asnina, SS Liberman - Pharmaceutical Chemistry …, 2001 - Springer
… 3-Methyl-8-methoxy-3H-1,2,5,6-tetrahydropyrazino(1,2, 3-a,b)-β-carboline hydrochloride (incazane, inkasan, or metralindole hydrochloride) is an antidepressant possessing a …
Number of citations: 1 link.springer.com

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